3,5-Difluoro-2-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

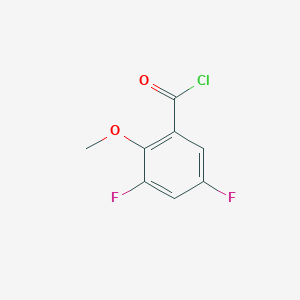

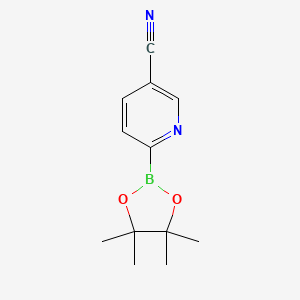

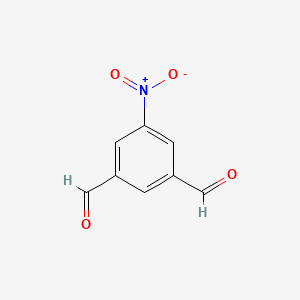

3,5-Difluoro-2-methoxybenzoyl chloride is a chemical compound used as a pharmaceutical intermediate and in chemical synthesis . It is a derivative of benzoyl chloride, which is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-2-methoxybenzoyl chloride consists of a benzene ring with two fluorine atoms, a methoxy group, and a benzoyl chloride group attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Chromones and 4-Hydroxyquinolines : Utilized in the uncatalyzed condensation reactions to create functionalized chromones and 4-hydroxyquinolines, important in medicinal chemistry (Rahn et al., 2009).

- Photophysical Behavior Characterization : Examined in the study of fluorogenic molecules bound to RNA, highlighting its role in enhancing fluorescence signals in various solvent environments (Santra et al., 2019).

Electrophilic Substitution Reactions

- Friedel-Crafts Acylation Reactions : Showcased in metal triflates catalyzed electrophilic substitution reactions, a crucial step in organic synthesis (Ross & Xiao, 2002).

- Domino Friedel-Crafts Acylation/Annulation : Participated in regioselective synthesis of chromen-4-one derivatives, demonstrating its utility in complex organic synthesis processes (Bam & Chalifoux, 2018).

Novel Material Synthesis

- Electron Acceptor Homopolymers Synthesis : Contributed to the synthesis of electron acceptor homopolymers, illustrating its potential in material science applications (Orphanou et al., 2000).

- Graphene Oxide Functionalization : Essential in the covalent linking of graphene oxide, enhancing the performance of photovoltaic devices (Stylianakis et al., 2012).

Organic Chemistry Applications

- Synthesis of Various Compounds : Demonstrated in the synthesis of a wide range of organic compounds, highlighting its versatility in organic synthesis (Havaldar et al., 2004).

- Solvolysis Studies : Played a role in the study of solvolysis of various benzoyl chlorides, providing insights into reaction mechanisms (Fernández et al., 2003).

Safety and Hazards

3,5-Difluoro-2-methoxybenzoyl chloride is likely to be hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

Propiedades

IUPAC Name |

3,5-difluoro-2-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUJYAFOUSHYKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-methoxybenzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)